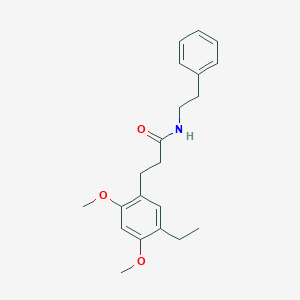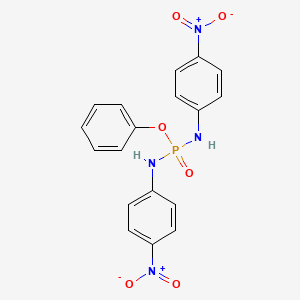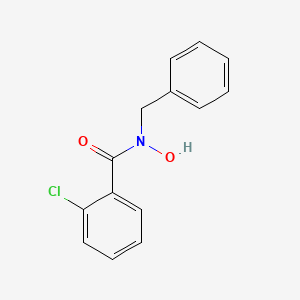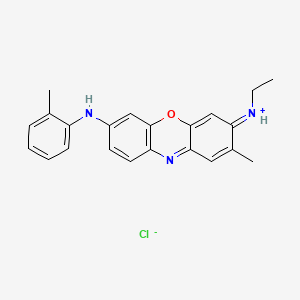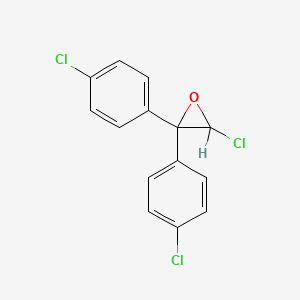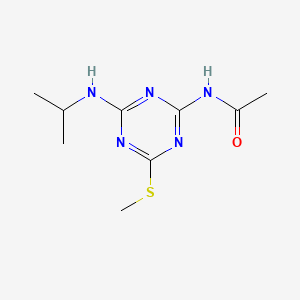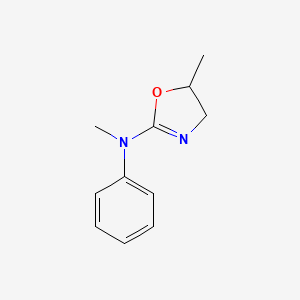![molecular formula C27H29ClN2O3 B14426232 4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-butoxybenzoate CAS No. 80764-02-9](/img/structure/B14426232.png)
4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-butoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-butoxybenzoate is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. The compound is known for its vibrant color and is often used in dye and pigment industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-butoxybenzoate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-butylaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with 3-chlorophenol in the presence of a base to form the azo compound. The final step involves esterification with 4-butoxybenzoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-butoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-butoxybenzoate has several applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed as a staining agent in microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of high-performance pigments and dyes for textiles, plastics, and coatings.
Mecanismo De Acción
The mechanism of action of 4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-butoxybenzoate involves its interaction with molecular targets through the diazenyl group. The compound can undergo photoisomerization, changing its configuration upon exposure to light. This property is exploited in various applications, including photoresponsive materials and molecular switches. The aromatic rings also allow for π-π interactions with other aromatic compounds, enhancing its binding affinity in complex formation.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(4-Butylphenyl)diazenyl]-3-iodophenyl 4-butoxybenzoate
- 4-[(E)-(4-ethoxyphenyl)diazenyl]-1,3-benzenediamine hydrochloride
- 4-[(E)-(4-methoxyphenyl)diazenyl]-1,3-benzenediamine
Uniqueness
4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-butoxybenzoate is unique due to the presence of both butyl and butoxy groups, which enhance its solubility and stability. The chlorophenyl group also imparts distinct electronic properties, making it suitable for specific applications where other similar compounds may not perform as effectively.
Propiedades
Número CAS |
80764-02-9 |
|---|---|
Fórmula molecular |
C27H29ClN2O3 |
Peso molecular |
465.0 g/mol |
Nombre IUPAC |
[4-[(4-butylphenyl)diazenyl]-3-chlorophenyl] 4-butoxybenzoate |
InChI |
InChI=1S/C27H29ClN2O3/c1-3-5-7-20-8-12-22(13-9-20)29-30-26-17-16-24(19-25(26)28)33-27(31)21-10-14-23(15-11-21)32-18-6-4-2/h8-17,19H,3-7,18H2,1-2H3 |
Clave InChI |
QGWJAFXAMRPMBB-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)OC(=O)C3=CC=C(C=C3)OCCCC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



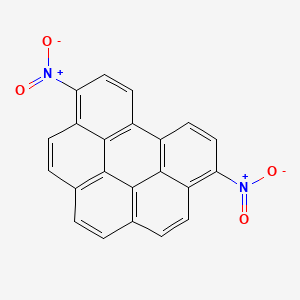

![5-[(7H-Purin-6-yl)sulfanyl]pentanoyl azide](/img/structure/B14426175.png)


